molecular formula C9H10F3N3O2 B1274064 Acide 5-méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-3-carboxylique CAS No. 436088-42-5

Acide 5-méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-3-carboxylique

Numéro de catalogue: B1274064
Numéro CAS: 436088-42-5
Poids moléculaire: 249.19 g/mol
Clé InChI: RGGRSXDCXFADGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a carboxylic acid moiety

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C9H10F3N3O2
  • Molecular Weight : 249.19 g/mol
  • IUPAC Name : 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • CAS Number : 332851-36-2

The compound features a tetrahydropyrimidine core with trifluoromethyl and carboxylic acid functionalities, which contribute to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. Research suggests that this compound may inhibit specific cancer cell lines, indicating its potential as an antitumor agent .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar structures have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells .

Anti-inflammatory Properties

Preliminary research suggests that the compound may possess anti-inflammatory properties. The carboxylic acid functionality could interact with inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent in chronic conditions such as arthritis or cardiovascular diseases .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of related compounds on breast cancer cell lines (MCF-7), the introduction of trifluoromethyl groups was found to enhance cytotoxicity compared to non-fluorinated analogs. The study highlighted the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Enzyme Inhibition Mechanism

Another research effort focused on the mechanism of action of nitrogen-containing heterocycles like 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid as HDAC inhibitors. It was demonstrated that these compounds could effectively alter histone acetylation levels in cancer cells, leading to reduced proliferation rates and increased apoptosis .

Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits specific cancer cell lines; enhances cell membrane permeability
Enzyme InhibitionActs as an inhibitor for HDACs; alters gene expression
Anti-inflammatory EffectsPotential interaction with inflammatory pathways

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it exhibits inhibitory activity against checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in cancer cell lines, such as HeLa cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death.

Molecular Mechanism

At the molecular level, 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For example, its interaction with CDKs results in the inhibition of kinase activity, preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, the compound’s binding to Chk1 and BRAF kinase disrupts their signaling pathways, leading to impaired DNA damage response and cell proliferation . These molecular interactions underscore the compound’s potential as a multi-targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells . These findings suggest that the compound’s stability and long-term effects are crucial considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in target tissues, such as tumors . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells . It interacts with specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, and the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

  • 7-Methyl-5-(trifluoromethyl)-1H-indazole

  • 5-Methyl-7-(trifluoromethyl)-1,2,4-triazolo[4,3-c]pyrimidine-3-thiol

Uniqueness: 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its unique structural features, which include the tetrahydropyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Activité Biologique

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antifungal, and insecticidal properties based on recent research findings.

  • Molecular Formula : C8H8F3N3O2
  • Molecular Weight : 233.16 g/mol
  • CAS Number : 3133659

Anticancer Activity

Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) cells.

Results Summary:

  • PC3 Cell Line : Inhibition rates ranged from 0% to 64.20% at a concentration of 5 µg/ml.
  • K562 Cell Line : Inhibition rates reached up to 37.80%.
  • Hela Cell Line : Maximum inhibition was recorded at 48.25%.
  • A549 Cell Line : Inhibition rates were up to 40.78%.

The compound demonstrated lower efficacy compared to doxorubicin, a standard chemotherapy agent, yet showed promise for further development as an anticancer agent .

Antifungal Activity

The antifungal activity of the compound was evaluated against several fungal strains. The results indicated varying degrees of effectiveness:

CompoundFungal StrainInhibition Rate (%)
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acidB. cinereaUp to 100%
S. sclerotiorum82.73%
P. oryzae30.11% - 63.91%

Notably, compounds exhibited superior antifungal activity compared to tebuconazole in some cases .

Insecticidal Activity

The insecticidal properties of the compound were assessed against Spodoptera frugiperda and Mythimna separata. The results showed that at a concentration of 500 µg/ml:

  • The compound exhibited insecticidal activity comparable to established insecticides such as chlorantraniliprole.
  • Corrected mortality rates were evaluated using Abbott’s formula.

Structure-Activity Relationship (SAR)

The preliminary structure–activity relationship analysis indicated that modifications in the chemical structure could enhance biological activity. For example:

  • The presence of the trifluoromethyl group significantly influenced both anticancer and antifungal activities.
  • Variations in substituents on the pyrimidine ring were correlated with increased potency against specific cell lines and pathogens .

Case Studies

  • Anticancer Study : A study involving a series of derivatives demonstrated that compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer effects against PC3 cells.
  • Antifungal Evaluation : Another study highlighted the effectiveness of certain derivatives against B. cinerea, showing inhibition rates comparable to standard antifungal treatments.

Propriétés

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRSXDCXFADGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420874
Record name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-42-5
Record name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.